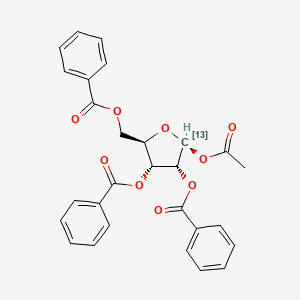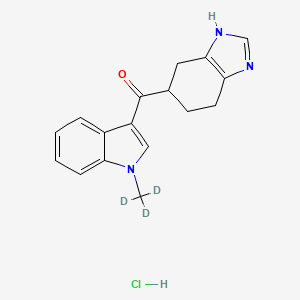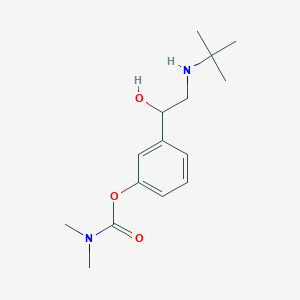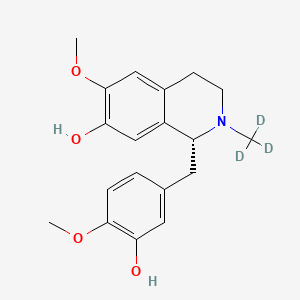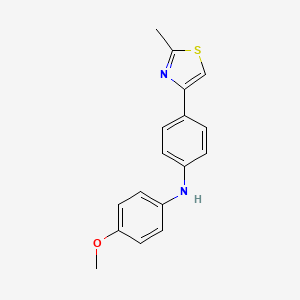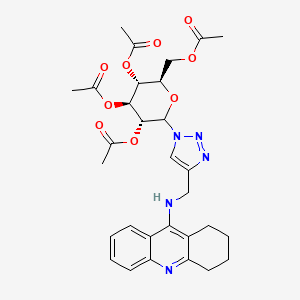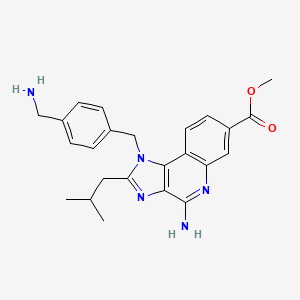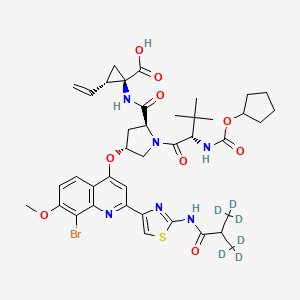
Faldaprevir-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Deuterium substitution in this compound is used as an internal standard for quantification in analytical methods like GC- or LC-MS .
Faldaprevir-d6: is a stable heavy isotope compound, specifically a deuterium-labeled form of Faldaprevir.
Preparation Methods
- The synthetic route for Faldaprevir-d6 involves introducing six deuterium atoms into the Faldaprevir molecule.
- Specific reaction conditions and industrial production methods are proprietary, but deuterium incorporation is achieved through selective deuteration during synthesis.
Chemical Reactions Analysis
- Faldaprevir-d6 likely undergoes similar reactions as Faldaprevir, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions are not explicitly disclosed, but they would follow standard organic chemistry principles.
- Major products formed from these reactions would be deuterium-labeled derivatives of Faldaprevir.
Scientific Research Applications
- Faldaprevir-d6 serves as an essential tool for quantification in pharmacokinetic studies.
- Researchers use it to measure Faldaprevir levels in biological samples, aiding drug development and clinical trials.
Mechanism of Action
- Faldaprevir inhibits HCV replication by targeting the NS3/4A protease.
- The deuterium-labeled version, Faldaprevir-d6, retains this mechanism, but its pharmacokinetics may differ due to deuteration .
Comparison with Similar Compounds
- Faldaprevir-d6’s uniqueness lies in its isotopic labeling, which allows precise quantification.
- Similar compounds include Faldaprevir itself and other HCV protease inhibitors.
Properties
Molecular Formula |
C40H49BrN6O9S |
|---|---|
Molecular Weight |
875.9 g/mol |
IUPAC Name |
(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-[[3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]amino]-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1/i2D3,3D3 |
InChI Key |
LLGDPTDZOVKFDU-RNFXWOKSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



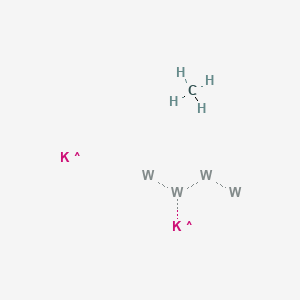

![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
